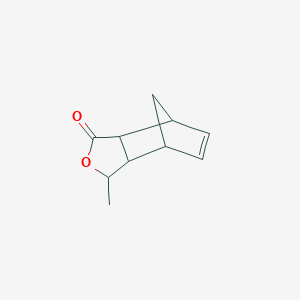![molecular formula C17H18O3 B14194494 2-(2,2-Dimethylpropyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one CAS No. 876891-32-6](/img/structure/B14194494.png)
2-(2,2-Dimethylpropyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Dimethylpropyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one is an organic compound with a complex structure that includes a naphthalene ring fused with a dioxin ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one typically involves the reaction of naphthalene derivatives with dioxin precursors under controlled conditions. One common method involves the use of strong acids or bases to facilitate the cyclization process, resulting in the formation of the dioxin ring fused to the naphthalene structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
化学反应分析
Types of Reactions
2-(2,2-Dimethylpropyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced forms .
科学研究应用
2-(2,2-Dimethylpropyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one has several scientific research applications:
作用机制
The mechanism of action of 2-(2,2-Dimethylpropyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
相似化合物的比较
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: This compound shares a similar dioxin structure but differs in the substitution pattern on the naphthalene ring.
2,2-Dimethyl-2H,4H-1,3-dioxin-4-one: Another related compound with a simpler structure, often used in similar synthetic applications.
Uniqueness
2-(2,2-Dimethylpropyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one is unique due to its specific substitution pattern and the combination of naphthalene and dioxin rings. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
876891-32-6 |
|---|---|
分子式 |
C17H18O3 |
分子量 |
270.32 g/mol |
IUPAC 名称 |
2-(2,2-dimethylpropyl)benzo[h][1,3]benzodioxin-4-one |
InChI |
InChI=1S/C17H18O3/c1-17(2,3)10-14-19-15-12-7-5-4-6-11(12)8-9-13(15)16(18)20-14/h4-9,14H,10H2,1-3H3 |
InChI 键 |
AUJCNVFQIRAWCC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC1OC2=C(C=CC3=CC=CC=C32)C(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Butanone, 4-[(4-fluorophenyl)amino]-](/img/structure/B14194422.png)
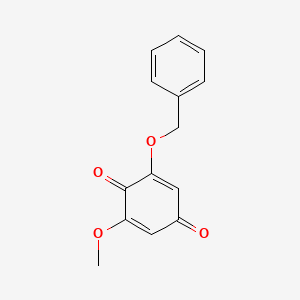
![2',6-Dichloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14194437.png)
![N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea](/img/structure/B14194451.png)
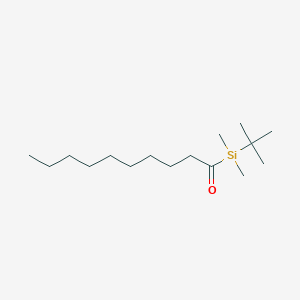
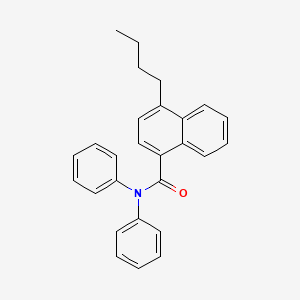
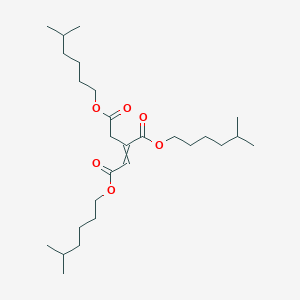
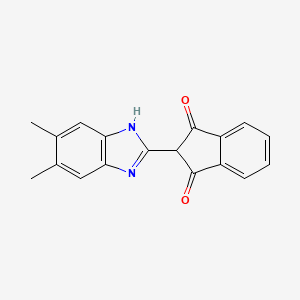
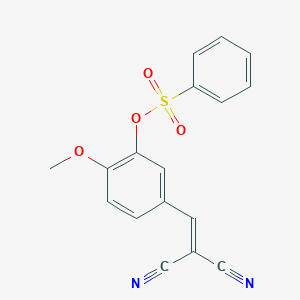
![1-(2-Phenylethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine](/img/structure/B14194468.png)
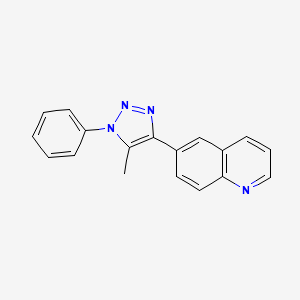
![Bis[4'-(diphenylamino)[1,1'-biphenyl]-4-yl]ethane-1,2-dione](/img/structure/B14194484.png)
![2,2'-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid](/img/structure/B14194490.png)
